molecular formula C17H19FN2O5S2 B2888085 5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide CAS No. 1170917-46-0

5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

Cat. No. B2888085
CAS RN: 1170917-46-0
M. Wt: 414.47
InChI Key: MZPGIZPFWLCXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19FN2O5S2 and its molecular weight is 414.47. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Zinc(II) Detection Fluorophores

Research has explored the synthesis and spectroscopic properties of fluorophores related to zinc(II) detection, highlighting their importance in studying intracellular Zn2+ concentrations. Compounds structurally similar to the specified chemical have shown potential in creating more fluorescent complexes with Zn2+, suggesting their utility in biological zinc(II) studies. This advancement in fluorophore technology could significantly impact cellular biology by enabling more precise visualization of zinc ion distribution within cells, contributing to a deeper understanding of zinc's role in biological processes (Kimber et al., 2001).

Photosensitizers for Cancer Treatment

Another application area is the development of new photosensitizers for photodynamic therapy, a treatment method for cancer. Researchers synthesized zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, demonstrating high singlet oxygen quantum yield. These compounds exhibit excellent fluorescence properties and potential as Type II photosensitizers, indicating their significance in developing more effective cancer treatments through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Probes for Zn2+ Detection

Further research includes the design and synthesis of fluorescent probes for Zn2+, aiming for more sensitive and efficient detection in sample solutions and living cells. These probes, developed to exhibit significant fluorescence upon Zn2+ complexation, could revolutionize the way cellular zinc is monitored, offering tools for high-resolution imaging of zinc dynamics in biological systems (Ohshima et al., 2010).

COX-2 Inhibitors Development

Additionally, the synthesis of sulfonamide derivatives, including structures akin to the specified chemical, has been explored for their inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain. This research led to identifying potent, highly selective COX-2 inhibitors, contributing to the development of new therapeutic agents for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

properties

IUPAC Name

5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S2/c1-25-16-8-6-13(18)10-17(16)27(23,24)19-14-7-5-12-4-3-9-20(15(12)11-14)26(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPGIZPFWLCXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.